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molecular formula C20H26O2 B8727259 4-Hydroxy-4'-octyloxybiphenyl CAS No. 78435-18-4

4-Hydroxy-4'-octyloxybiphenyl

Cat. No. B8727259
M. Wt: 298.4 g/mol
InChI Key: VKMLCPHQDWRURW-UHFFFAOYSA-N
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Patent
US06413448B1

Procedure details

To a solution of 4-octyloxy-4′-tetrahydropyranyloxybiphenyl 9E (R=octyl) (5 g) in methanol (39 ml) is added toluenesulfonic acid (25 mg). The reaction mixture is stirred at room temperature overnight, at which time potassium carbonate (1 g) is added. The reaction mixture is stirred an additional hour, and is then filtered. The solvent is removed in vacuo.
Name
4-octyloxy-4′-tetrahydropyranyloxybiphenyl
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([O:22]C3CCCCO3)=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1(C)C(S(O)(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO>[OH:22][C:19]1[CH:18]=[CH:17][C:16]([C:13]2[CH:14]=[CH:15][C:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:11][CH:12]=2)=[CH:21][CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
4-octyloxy-4′-tetrahydropyranyloxybiphenyl
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC1OCCCC1
Name
Quantity
25 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
39 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
is then filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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